17-[(4-fluorophenyl)methyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one
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Overview
Description
7-(4-fluorobenzyl)-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-6(7H)-one is a complex heterocyclic compound. This compound is part of a class of molecules known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazine ring fused with a pyrimidine and indole moiety, making it a unique and intriguing subject for chemical research.
Preparation Methods
The synthesis of 7-(4-fluorobenzyl)-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-6(7H)-one involves multiple steps. One common synthetic route includes the reaction of 3-(3-butenylthio) and 3-prenylthio-5H-[1,2,4]thiazino[5,6-b]indoles with bromine and iodine . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound.
Scientific Research Applications
7-(4-fluorobenzyl)-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-6(7H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects. Detailed studies on the molecular interactions and pathways are essential to fully understand the compound’s mechanism of action.
Comparison with Similar Compounds
Similar compounds to 7-(4-fluorobenzyl)-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-6(7H)-one include other thiazino-pyrimido-indole derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 7-(4-fluorobenzyl)-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-6(7H)-one lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
879577-90-9 |
---|---|
Molecular Formula |
C20H16FN3OS |
Molecular Weight |
365.4g/mol |
IUPAC Name |
17-[(4-fluorophenyl)methyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one |
InChI |
InChI=1S/C20H16FN3OS/c21-14-8-6-13(7-9-14)12-24-16-5-2-1-4-15(16)17-18(24)19(25)23-10-3-11-26-20(23)22-17/h1-2,4-9H,3,10-12H2 |
InChI Key |
UTXJWCHULLWFOM-UHFFFAOYSA-N |
SMILES |
C1CN2C(=O)C3=C(C4=CC=CC=C4N3CC5=CC=C(C=C5)F)N=C2SC1 |
Canonical SMILES |
C1CN2C(=O)C3=C(C4=CC=CC=C4N3CC5=CC=C(C=C5)F)N=C2SC1 |
Origin of Product |
United States |
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